Caloxetic acid

Overview

Description

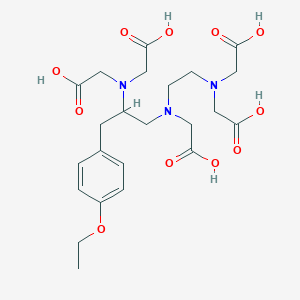

- Caloxetic acid, also known as EOB-DTPA, is a chelating agent.

- Its chemical formula is C₂₃H₃₃N₃O₁₁ , and its molecular weight is approximately 527.52 g/mol .

- It appears as a pale yellow to yellow solid .

- This compound is hygroscopic and has a predicted melting point of >167°C (sublimation) .

Preparation Methods

- Synthetic routes for Caloxetic acid are not widely documented, but it is commonly prepared through chemical synthesis.

- Industrial production methods may involve modifications of existing chelating agents or custom synthesis.

Chemical Reactions Analysis

- Caloxetic acid can undergo various reactions, including chelation reactions with metal ions.

- Common reagents include metal salts (e.g., gadolinium salts) and organic bases .

- Major products formed are gadolinium complexes , which are used as contrast agents in magnetic resonance imaging (MRI) .

Scientific Research Applications

- These complexes improve tissue contrast and aid in diagnosing various medical conditions .

MRI Contrast Agent: Caloxetic acid derivatives are used to enhance MRI images by binding to gadolinium ions.

Mechanism of Action

- Caloxetic acid’s mechanism of action lies in its ability to chelate gadolinium ions .

- It forms stable complexes with gadolinium, which enhances the MRI signal intensity.

- The molecular targets are the gadolinium ions themselves, and the pathway involves their interaction with water protons during imaging.

Comparison with Similar Compounds

- Caloxetic acid is unique due to its specific chelating properties for gadolinium.

- Similar compounds include other chelating agents used in MRI contrast agents, such as DTPA (diethylenetriaminepentaacetic acid) and EDTA (ethylenediaminetetraacetic acid).

Biological Activity

Caloxetic acid, a compound identified by its chemical formula and registered under CID 450097 in PubChem, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is classified as a complex organic molecule with various functional groups that contribute to its biological activity. The compound's structure suggests potential interactions with biological targets, which can be explored through various assays.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : It has been shown to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects against certain bacterial strains.

- Anticancer Potential : Research suggests that this compound may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapeutics.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, studies indicate the following pathways:

- Inhibition of Cell Proliferation : this compound may interfere with cell cycle progression in cancer cells, leading to reduced cell growth.

- Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in inflammation and apoptosis, contributing to its anticancer and anti-inflammatory properties.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Effects

One significant study investigated the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis and modulation of key regulatory proteins involved in cell survival.

In Vitro Studies

In vitro studies using various cancer cell lines have demonstrated that this compound can induce cytotoxicity. For instance, when tested on MCF-7 breast cancer cells, the compound exhibited significant growth inhibition at concentrations above 10 µM. The analysis showed that this compound activates caspase pathways, leading to programmed cell death.

Future Directions

Further research is warranted to fully understand the pharmacokinetics and pharmacodynamics of this compound. Key areas for future investigation include:

- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific molecular targets and pathways influenced by this compound.

- Formulation Development : To explore effective delivery methods for enhancing bioavailability and therapeutic efficacy.

Properties

IUPAC Name |

2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O11/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOXEJNYXXLRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O11 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869844 | |

| Record name | N-{2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl}-N-{2-[bis(carboxymethyl)amino]ethyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135306-78-4 | |

| Record name | Caloxetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.